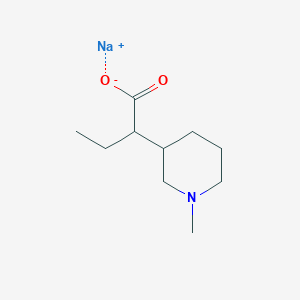![molecular formula C9H19BrSi B13507099 {[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane is a chemical compound with the molecular formula C9H19BrSi. It is a mixture of diastereomers and is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a bromomethyl group attached to a cyclobutyl ring, further connected to a trimethylsilane group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane typically involves the reaction of cyclobutylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form new compounds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like tetrahydrofuran (THF), and bases such as sodium hydride.
Reduction: Reducing agents like LiAlH4, solvents like ether or THF.
Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone.
Major Products Formed
Substitution: New compounds with different functional groups replacing the bromomethyl group.
Reduction: Methyl-substituted cyclobutylmethyltrimethylsilane.
Oxidation: Corresponding alcohols or carboxylic acids.
科学的研究の応用
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and enhance the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclobutylmethyltrimethylsilane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Bromocyclobutylmethyltrimethylsilane: Similar structure but with different reactivity due to the position of the bromine atom.
Trimethylsilylcyclobutylmethane: Lacks the bromomethyl group, resulting in different chemical properties.
Uniqueness
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane is unique due to the presence of both the bromomethyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C9H19BrSi |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
[3-(bromomethyl)cyclobutyl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19BrSi/c1-11(2,3)7-9-4-8(5-9)6-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
MMIFOZKVFJZFAN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1CC(C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


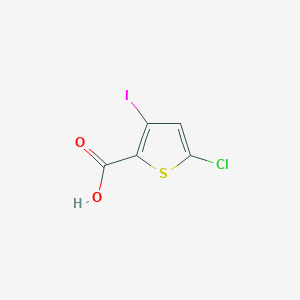

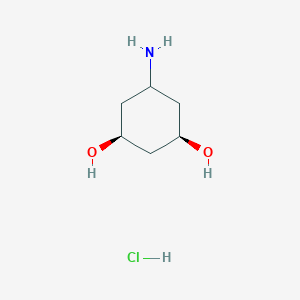
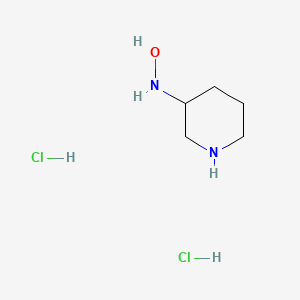
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)

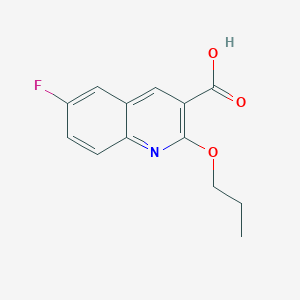

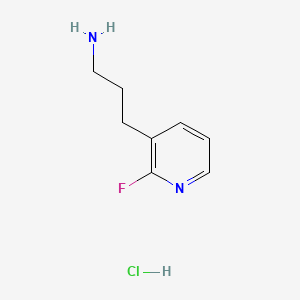
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
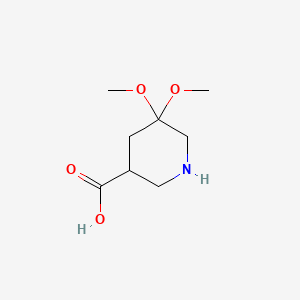
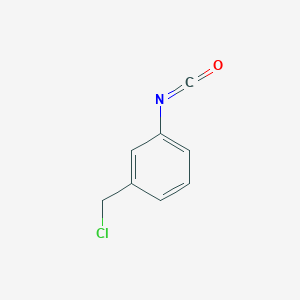
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
